Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on their yield, melting point, IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Anti-mycobacterial Chemotypes
The chemical structure based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with potential anti-mycobacterial properties. A study by Pancholia et al. (2016) synthesized and evaluated thirty-six benzo[d]thiazole-2-carboxamides for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Seventeen of these compounds showed promising activity, with the 5-trifluoromethyl variant exhibiting low cytotoxicity and significant therapeutic index, highlighting its potential as an anti-mycobacterial agent (Pancholia et al., 2016).
Antimicrobial and Antifungal Activities
Rajaraman et al. (2015) focused on synthesizing novel derivatives of benzo[d]thiazol-2-ylhydrazono and their biological evaluation. The compounds demonstrated notable antibacterial activity against B.cerus and K.pneumoniae, with specific derivatives showing significant antifungal effects against C.albicans and A.niger. This study showcases the compound's potential in treating microbial infections (Rajaraman et al., 2015).
Histamine H3 Receptor Antagonism
Swanson et al. (2009) investigated a series of small molecules including a benzo[d]thiazol-2-yl(piperidin-1-yl)methanone derivative for affinity at the human histamine H(3) receptor. One compound in particular demonstrated high affinity and selectivity as a H(3) receptor antagonist, showing potential for central nervous system applications, including as an oral medication for related disorders (Swanson et al., 2009).
5-HT2 Antagonist Activity
Watanabe et al. (1993) synthesized derivatives of benzo[d]thiazol-2-yl(piperidin-1-yl)methanone with 5-HT2 antagonist activity. The study presents the synthetic route and biological activity evaluation of these derivatives, indicating their potential in modulating serotonin receptors and implications in treating psychiatric disorders (Watanabe et al., 1993).
Antiproliferative Activity
Benaka Prasad et al. (2018) synthesized a novel benzo[d]thiazol-2-yl(piperidin-1-yl)methanone derivative and evaluated it for antiproliferative activity. The structure was characterized through various spectroscopic methods, and the compound exhibited potential antiproliferative properties, suggesting its usefulness in cancer research (Benaka Prasad et al., 2018).
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a compound that has been synthesized and studied for its potential biological activities Similar compounds with a thiazole ring have been found to exhibit anti-inflammatory properties .
Mode of Action
Compounds with a thiazole ring have been found to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-19(18-20-16-5-1-2-6-17(16)25-18)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBQTEFKMQBHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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